

3,5-Dichloro-4-hydroxybenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Dichloro-4-hydroxybenzaldehyde
Cat. No.:	B186874

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **3,5-Dichloro-4-hydroxybenzaldehyde** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

3,5-Dichloro-4-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.^[1] Its reaction kinetics, purification, and formulation are fundamentally governed by its solubility in various organic media. This guide provides a comprehensive analysis of the solubility characteristics of **3,5-dichloro-4-hydroxybenzaldehyde**, grounded in its physicochemical properties and the principles of solute-solvent interactions. We present qualitative and quantitative solubility data, a detailed protocol for its experimental determination, and a discussion of the theoretical underpinnings of its behavior. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to optimize its use in research and development.

Introduction: The Significance of Solubility

3,5-Dichloro-4-hydroxybenzaldehyde (DCHB) is a multifunctional aromatic aldehyde whose utility spans numerous scientific domains. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two chlorine substituents, makes it a versatile building block for

more complex molecules, including potential therapeutic agents.[1][2] The successful application of DCHB in any synthetic or formulation workflow—be it for a multi-step organic synthesis, purification via crystallization, or creating a stock solution for biological screening—hinges on a critical, yet often overlooked, parameter: its solubility.

Understanding solubility is not merely an academic exercise; it is a cornerstone of process efficiency, yield optimization, and product purity. An improperly chosen solvent can lead to poor reaction rates, difficult product isolation, or inaccurate concentrations in analytical and biological assays. This guide, therefore, aims to provide a detailed, field-proven perspective on the solubility of DCHB, moving beyond simple data points to explain the causality behind its behavior in different solvent systems.

Physicochemical Profile of 3,5-Dichloro-4-hydroxybenzaldehyde

The solubility of a compound is a direct consequence of its molecular structure and physical properties. The key to predicting and explaining the solubility of DCHB lies in understanding the interplay of its functional groups and the overall molecular architecture.

The DCHB molecule is characterized by a balance of polar and nonpolar features. The phenolic hydroxyl (-OH) and aldehyde (-CHO) groups can participate in hydrogen bonding—the former as a donor and acceptor, the latter primarily as an acceptor.[1][3][4] These groups impart polarity. Conversely, the benzene ring and the two electron-withdrawing chlorine atoms contribute to the molecule's hydrophobicity and reduce its affinity for highly polar solvents like water.[1]

Below is a summary of its key computed and experimental properties:

Property	Value	Source
Molecular Formula	C ₇ H ₄ Cl ₂ O ₂	[5] [6]
Molecular Weight	191.01 g/mol	[5] [6]
Appearance	White to off-white crystalline solid	[1]
Melting Point (T _{fus})	95-97 °C	
logP (Octanol/Water Partition Coeff.)	2.5	[5] [7]
pKa (Dissociation Constant)	Data available in IUPAC Digitized pKa Dataset	[5]
State at Room Temperature	Solid	[1]

The logP value of 2.5 indicates a moderate lipophilicity, suggesting that while it has limited water solubility, it will be more soluble in organic solvents.[\[5\]](#)[\[7\]](#)

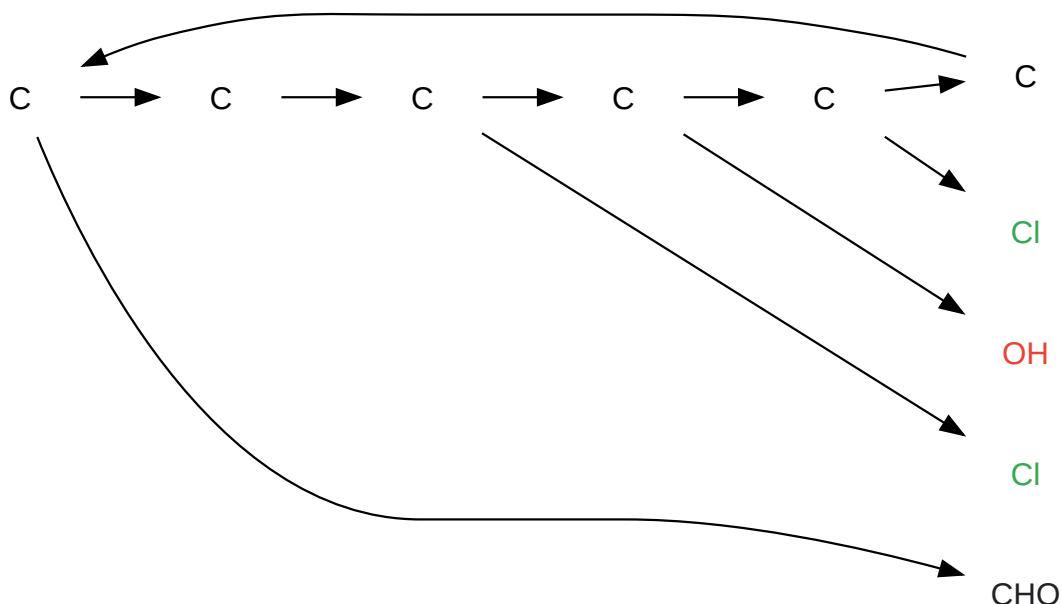


Figure 1: Chemical Structure of 3,5-Dichloro-4-hydroxybenzaldehyde

[Click to download full resolution via product page](#)

Caption: Molecular structure of **3,5-dichloro-4-hydroxybenzaldehyde**.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the guiding maxim for solubility. Solvents that can replicate the types of intermolecular forces present in the DCHB crystal lattice will be most effective at dissolving it.

Solvent	Solvent Type	Key Interactions with DCHB	Observed Solubility
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Strong dipole-dipole; H-bond acceptor	Generally Soluble[1]
Ethanol	Polar Protic	H-bond donor/acceptor; Dipole-dipole	Generally Soluble[1]
Chloroform	Weakly Polar	Dipole-dipole; London dispersion	Soluble (50 mg/mL reported for 3,5-Dichlorosalicylaldehyde)
Water	Polar Protic	H-bonding; Dipole-dipole	Limited / Poor[1]
Diethyl Ether	Nonpolar	London dispersion; weak dipole	Reported as soluble for similar compounds[8]

Expert Insights:

- **Polar Aprotic Solvents (e.g., DMSO, DMF):** These are often excellent solvents for DCHB. Their strong dipoles effectively interact with the polar aldehyde and hydroxyl groups, while their organic character accommodates the dichlorinated benzene ring. The lack of a donor hydrogen prevents them from competing with the intramolecular hydrogen bonding of DCHB, facilitating solvation.
- **Polar Protic Solvents (e.g., Ethanol, Methanol):** Alcohols are effective due to their ability to form hydrogen bonds with both the hydroxyl and aldehyde groups of DCHB.[1] However, as the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the decreasing polarity can lead to reduced solubility.
- **Chlorinated Solvents (e.g., Dichloromethane, Chloroform):** These solvents work primarily through dipole-dipole and London dispersion forces. They are effective at solvating the

chlorinated aromatic ring but are less efficient at breaking up the hydrogen-bonding network in the DCHB crystal lattice compared to protic or polar aprotic solvents.

- Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be very low. While they can interact with the aromatic ring via dispersion forces, they cannot effectively solvate the polar -OH and -CHO groups, making it energetically unfavorable to break the crystal lattice.
- Water: The hydrophobic character of the large, dichlorinated aromatic ring dominates, leading to poor water solubility despite the presence of hydrogen-bonding groups.[\[1\]](#)

Experimental Protocol: Gravimetric Determination of Solubility

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The gravimetric method is a gold-standard technique for determining the solubility of a solid in a solvent.[\[8\]](#)

Causality Behind the Method: This protocol is designed as a self-validating system. By ensuring the solution reaches equilibrium (the point where the rate of dissolution equals the rate of precipitation), we measure the maximum amount of solute the solvent can hold under specific conditions.[\[9\]](#) Drying the residue to a constant mass confirms that all solvent has been removed and that the measurement is accurate.

Step-by-Step Methodology:

- Preparation of Saturated Solution:
 - Action: Add an excess amount of **3,5-dichloro-4-hydroxybenzaldehyde** to a known volume of the chosen organic solvent in a sealed vial or flask. "Excess" is critical; undissolved solid must be visible.
 - Rationale: The presence of undissolved solid is the only visual confirmation that the solution has reached its saturation point.
- Equilibration:

- Action: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C in a water bath or incubator) for a prolonged period (typically 24-48 hours).
- Rationale: Solubility is temperature-dependent.^[1] A constant temperature is mandatory for a defined measurement. The extended agitation time ensures the system reaches thermodynamic equilibrium.
- Phase Separation:
 - Action: Allow the vial to stand undisturbed at the same constant temperature for at least 2-4 hours to let the excess solid settle.
 - Rationale: This step prevents suspended solid particles from being carried over during filtration, which would artificially inflate the measured solubility.
- Filtration:
 - Action: Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately pass it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry evaporation dish or beaker.
 - Rationale: Filtration removes all undissolved micro-particulates. Using a temperature-equilibrated syringe prevents premature crystallization of the solute due to cooling.
- Solvent Evaporation:
 - Action: Place the evaporation dish in a fume hood or on a hot plate at a gentle temperature to slowly evaporate the solvent. For high-boiling solvents like DMSO, a vacuum oven at elevated temperature is required.
 - Rationale: Slow evaporation prevents bumping and loss of material. The method must be tailored to the solvent's boiling point and volatility.
- Drying and Weighing:
 - Action: Once the solvent is visibly gone, transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. "Constant mass"

is defined as two consecutive weighings (after cooling to room temperature in a desiccator) that are within an acceptable margin (e.g., ± 0.1 mg).

- Rationale: This is the most critical step for accuracy. It ensures that all residual solvent, which would add to the measured weight, has been removed.
- Calculation:
 - Action: Calculate the solubility using the formula: Solubility (mg/mL) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate (mL)
 - Rationale: This provides a precise, quantitative measure of solubility under the tested conditions.

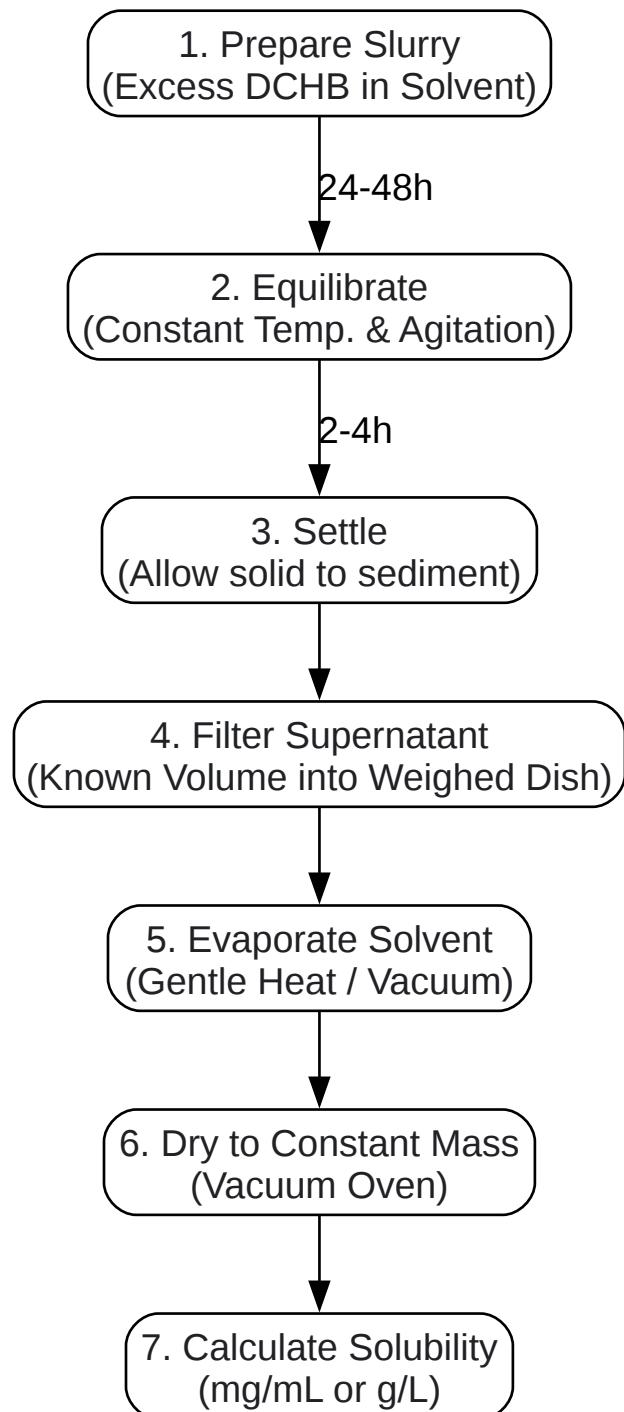


Figure 2: Gravimetric Solubility Determination Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. embibe.com [embibe.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 3,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [3,5-Dichloro-4-hydroxybenzaldehyde solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b186874#3-5-dichloro-4-hydroxybenzaldehyde-solubility-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com